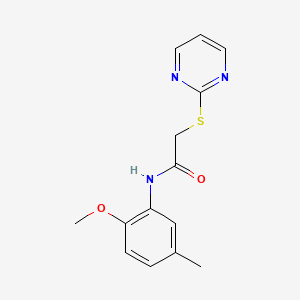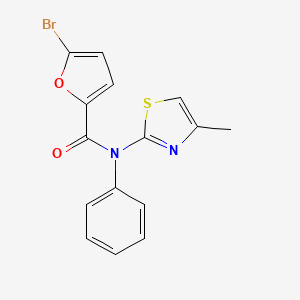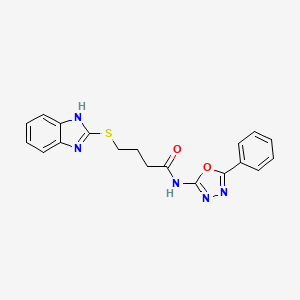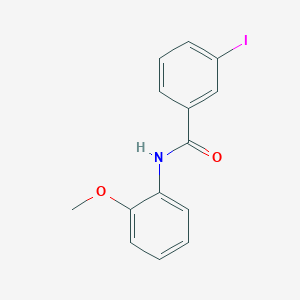
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain.
作用机制
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is a selective inhibitor of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide increases cAMP levels, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation. 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has also been shown to reduce the levels of beta-amyloid by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid in the brain, which may help to slow the progression of the disease. 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is that it is a potent and selective inhibitor of PDE4D, which makes it a useful tool for studying the role of cAMP signaling in the brain. However, one limitation of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide is that it has relatively low solubility, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of PDE4D, which could lead to the development of more effective treatments for Alzheimer's disease. Another area of interest is the investigation of the anti-inflammatory effects of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide, which may have broader implications for the treatment of neuroinflammatory diseases. Finally, the use of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide as a research tool for studying cAMP signaling in the brain could lead to new insights into the mechanisms underlying cognitive function and memory formation.
合成方法
The synthesis of 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide involves several steps, including the reaction of 3-bromophenol with 2-methoxybenzaldehyde to form 3-(2-methoxyphenyl)prop-2-en-1-ol, which is then reacted with 4-bromobutanoyl chloride to form 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide. The overall yield of the synthesis is approximately 20%.
科学研究应用
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease, and has also been shown to reduce the levels of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. 4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in Alzheimer's disease.
属性
IUPAC Name |
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-21-16-9-3-2-8-15(16)19-17(20)10-5-11-22-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLBOWLYMMCRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenoxy)-N-(2-methoxyphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)

![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)


![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)